molecular formula C19H23N5O B607039 Dechloro Trazodone CAS No. 62337-66-0

Dechloro Trazodone

Cat. No. B607039
CAS RN: 62337-66-0
M. Wt: 337.4
InChI Key: JGIRPKCVHRVHJZ-UHFFFAOYSA-N
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Description

Trazodone is an antidepressant medication that is used to treat major depressive disorder, anxiety disorders, and insomnia . It is a phenylpiperazine compound of the serotonin antagonist and reuptake inhibitor (SARI) class . Trazodone also has sedating effects .


Synthesis Analysis

Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes . In the known methods of the synthesis of trazodone and its derivatives, organic and toxic solvents are used, and the synthesis time varies from several to several dozen hours .


Molecular Structure Analysis

The molecular formula of Dechloro Trazodone is C19H23N5O . The molecular weight is 337.4188 .


Chemical Reactions Analysis

Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes . As a result of the research work, 17 derivatives of trazodone were obtained, including compounds that exhibit the characteristics of 5-HT 1A receptor ligands .


Physical And Chemical Properties Analysis

Trazodone is a widely used antidepressant that is also useful in the control of agitation and insomnia in Alzheimer’s disease . Water has a wide-ranging impact on physical and chemical properties and must therefore be accounted for at all stages of the drug substance and product manufacture as well as the shelf life of the product .

Scientific Research Applications

Pharmacodynamic and Therapeutic Features

Dechloro Trazodone, known for its application in treating various depression subtypes, exhibits unique pharmacodynamic properties. Its use extends to both primary and secondary forms of depression, highlighted by its distinct pharmacodynamic profile compared to traditional antidepressants (Agnoli, De Gregorio, & Dionisio, 1984).

Treatment of Major Depressive Disorder (MDD)

Dechloro Trazodone is recognized for its efficacy in treating Major Depressive Disorder (MDD). Comparable to other antidepressants like tricyclics and SSRIs, it has been beneficial in managing MDD symptoms while potentially offering better tolerability (Fagiolini, Comandini, Dell’Osso, & Kasper, 2012).

Sleep Disorders in Alzheimer's Disease

Research suggests trazodone's effectiveness in improving sleep disturbances in Alzheimer's patients. This is significant considering the lack of many effective treatments in this area (Camargos, Louzada, Quintas, Naves, Louzada, & Nóbrega, 2014).

Sleep Disorders with Depressive State

In cases of sleep disorders accompanied by depressive states, trazodone has shown promise, particularly at specific dosages, in improving sleep quality without the need for additional hypnotics (Mashiko, Niwa, Kumashiro, Kaneko, Suzuki, Numata, Horikoshi, & Watanabe, 1999).

Respiratory Arousal in Obstructive Sleep Apnea

Dechloro Trazodone may benefit obstructive sleep apnea patients by increasing the respiratory arousal threshold. This suggests a potential therapeutic role beyond its traditional use (Eckert, Malhotra, Wellman, & White, 2014).

Psychotropic-induced Insomnia and Anxiolytic Activity

Dechloro Trazodone has been employed successfully to address insomnia caused by other psychotropics. Its anxiolytic properties also contribute to its utility in clinical settings (Haria, Fitton, & McTavish, 1994).

Erectile Dysfunction

In the realm of erectile dysfunction, trazodone has been explored with mixed results, highlighting its multifaceted potential in clinical applications (Fink, MacDonald, Rutks, & Wilt, 2003).

Off-label Uses

Dechloro Trazodone's off-label uses are varied, ranging from anxiety disorders to chronic pain and diabetic neuropathy. This breadth of application speaks to its versatile pharmacological properties (Bossini, Coluccia, Casolaro, Benbow, Amodeo, De Giorgi, & Fagiolini, 2015).

Neuropharmacological Investigations

Explorations into Dechloro Trazodone's mode of action have deepened understanding of its antidepressant and anxiolytic activities, with a focus on its interactions with neurotransmitters and receptors (Clements-Jewery, Robson, & Chidley, 1980).

Use in Psychiatric and Medical Conditions

The utility of Dechloro Trazodone in treating a range of psychiatric and medical conditions, including off-label indications, has been extensively documented, showcasing its versatility in clinical practice (Khouzam, 2017).

Veterinary Applications

In veterinary medicine, trazodone has been used to manage stress-related signs in hospitalized dogs, indicating its potential beyond human applications (Gilbert-Gregory, Stull, Rice, & Herron, 2016).

Comparative Risk Studies

Studies comparing trazodone to other drugs in specific populations, like those with dementia, provide insights into its relative safety and efficacy (Watt, Gomes, Bronskill, Huang, Austin, Ho, & Straus, 2018).

Cognitive and Psychomotor Effects

Research on trazodone's impact on cognitive and psychomotor functions in insomniacs offers critical insights for its use in sleep disorders (Roth, McCall, & Liguori, 2011).

Dose-Dependent Mechanisms

Understanding the dose-dependent mechanism of action of trazodone provides a framework for optimizing its use across various conditions (Settimo & Taylor, 2018).

Early Clinical Efficacy

Early studies on trazodone established its efficacy in treating depression, laying the groundwork for its widespread use (Rawls, 1982).

Naturalistic Follow-Up in Alzheimer's

Naturalistic studies provide real-world insights into trazodone's use in conditions like Alzheimer's, emphasizing its role in managing behavioral and psychological symptoms (López-Pousa, Garre-Olmo, Vilalta-Franch, Turon-Estrada, & Pericot-Nierga, 2008).

Trazodone in Severe Dementia

Case studies like the use of trazodone for bruxism in dementia patients highlight its potential in managing less common symptoms of severe conditions (Stewart, 2021).

Spectral EEG Activity in Insomnia

Investigations into trazodone's effects on EEG activity during sleep in insomnia patients contribute to understanding its impact on sleep architecture (Li, Vgontzas, Fernandez-Mendoza, Fang, Puzino, & Bixler, 2021).

Neurodegeneration in Parkinson's Disease

Exploring trazodone's potential in Parkinson's disease, particularly in alleviating dyskinesia and psychosis, opens avenues for its use in neurodegenerative disorders (Hamadjida, Nuara, Gourdon, & Huot, 2018).

Safety And Hazards

Trazodone is generally safe to use, but it does have some potential side effects. These include dry mouth, blurred vision, drowsiness, fatigue, vomiting, and dizziness . More serious side effects may include suicide, mania, irregular heart rate, and pathologically prolonged erections . It is unclear if use during pregnancy or breastfeeding is safe .

Future Directions

Trazodone is now recognized as having a novel mechanism of action, its effect in the unfolded protein response (UPR) pathway. Trazodone acts downstream of eIF2α-P, preventing it from reducing levels of the ternary complex and allowing protein translation to occur . Future studies should explore the role of trazodone in the UPR pathway and the implications in neurodegenerative diseases in humans .

properties

IUPAC Name

2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19-23-11-5-4-9-18(23)20-24(19)12-6-10-21-13-15-22(16-14-21)17-7-2-1-3-8-17/h1-5,7-9,11H,6,10,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIRPKCVHRVHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211393
Record name Dechloro trazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dechloro Trazodone

CAS RN

62337-66-0
Record name Dechloro trazodone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062337660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dechloro trazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECHLORO TRAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z5CF330GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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